molecular formula C20H24FN5O B2804330 N-(4-fluorobenzyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide CAS No. 2034349-96-5

N-(4-fluorobenzyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide

Cat. No.: B2804330
CAS No.: 2034349-96-5
M. Wt: 369.444
InChI Key: MXKHULVIGKHRKX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24FN5O and its molecular weight is 369.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis for Inotropic Activity : A related compound, 1-(2-fluorobenzyl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamide, was synthesized and showed significant positive inotropic activity, increasing stroke volume in isolated rabbit-heart preparations. This suggests potential applications in heart-related therapies (Liu et al., 2009).

  • Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, similar in structure, were synthesized and showed potent antimicrobial activity against various bacterial and fungal strains, indicating potential use in developing new antimicrobial agents (Babu et al., 2015).

  • Antipsychotic Potential : Conformationally restricted butyrophenones, bearing similar structural components, demonstrated affinity for dopamine and serotonin receptors, indicating potential applications as antipsychotic agents (Raviña et al., 2000).

Medical Imaging and Diagnostics

  • PET Tracers for Serotonin Receptors : N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides were developed as PET radioligands, showing high affinity for 5-HT1A receptors. This suggests their use in in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Drug Metabolism and Disposition

  • Metabolism and Disposition Studies : Research on related compounds, such as N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, used 19F-NMR to study drug metabolism and disposition, providing insights into how similar compounds might be metabolized and excreted (Monteagudo et al., 2007).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c21-17-7-5-15(6-8-17)14-22-20(27)26-11-9-25(10-12-26)19-13-16-3-1-2-4-18(16)23-24-19/h5-8,13H,1-4,9-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKHULVIGKHRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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